molecular formula C20H18N6O2S B2509411 N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891109-72-1

N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2509411
CAS No.: 891109-72-1
M. Wt: 406.46
InChI Key: ZBWSPIRSUBOLJG-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a synthetic small molecule featuring a triazolopyridazine core linked to a substituted phenylacetamide group via a sulfanyl bridge. This structure is characteristic of compounds investigated for their potential in medicinal chemistry and drug discovery. While specific data on this exact compound is limited, research on closely related triazolopyridazine derivatives provides strong indications of its research value. Potential Research Applications and Mechanism The core [1,2,4]triazolo[4,3-b]pyridazine scaffold is associated with diverse biological activities. One closely related compound, N-Methyl-N-[3-(6-Phenyl[1,2,4]Triazolo[4,3-B]Pyridazin-3-Yl)Phenyl]Acetamide, has been identified in databases as interacting with bacterial cell division proteins, suggesting potential applications in microbiological research . More broadly, structural analogs of this compound are frequently explored for their anticancer properties, with mechanisms that may include enzyme inhibition or induction of apoptosis . The presence of the pyridin-3-yl substituent, a common pharmacophore, further suggests potential for interaction with various enzymatic targets, positioning this compound as a valuable candidate for hit-to-lead optimization and structure-activity relationship (SAR) studies in oncology and infectious disease research. Chemical Profile and Handling This compound is intended for research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-13-5-7-17(28-2)16(10-13)22-19(27)12-29-20-24-23-18-8-6-15(25-26(18)20)14-4-3-9-21-11-14/h3-11H,12H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWSPIRSUBOLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

\text{N 2 methoxy 5 methylphenyl 2 6 pyridin 3 yl 1 2 4 triazolo 4 3 b pyridazin 3 yl sulfanyl}acetamide}

This compound features a complex structure that includes a triazolo-pyridazine moiety, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. Research indicates that compounds with similar structures often exhibit inhibitory effects on kinases and other enzymes relevant to cancer progression and infectious diseases.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related triazolo-pyridazine derivatives. For instance, compounds designed with similar scaffolds have shown significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This suggests that this compound may possess similar anti-tubercular properties.

Cytotoxicity Studies

In vitro cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Compounds structurally related to this compound have been tested against various cancer cell lines (e.g., A549 and MCF-7). For instance, one study reported that certain derivatives exhibited IC50 values as low as 1.06 μM against A549 cells . Such findings suggest that this compound could be developed further for anticancer therapies.

Data Summary

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

Activity Target IC50 (μM) Reference
AntitubercularMycobacterium tuberculosis1.35 - 2.18
CytotoxicityA549 (Lung cancer)1.06
CytotoxicityMCF-7 (Breast cancer)1.23
CytotoxicityHeLa (Cervical cancer)2.73

Case Studies and Research Findings

Several research studies have documented the synthesis and evaluation of triazolo-pyridazine derivatives:

  • Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their inhibitory activities against c-Met kinase and various cancer cell lines. The most promising compounds exhibited potent cytotoxicity and low toxicity against normal cells .
  • Structure Activity Relationship (SAR) : The structure activity relationship studies indicate that modifications in the triazolo-pyridazine structure significantly influence biological activity. This highlights the importance of structural optimization for enhancing efficacy .

Comparison with Similar Compounds

Core Heterocyclic Modifications

The target compound’s triazolo[4,3-b]pyridazine core distinguishes it from analogs with simpler triazole or pyridazine systems. Key comparisons include:

Compound Name Heterocyclic Core Key Substituents Biological Activity (if reported)
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine Pyridin-3-yl, 2-methoxy-5-methylphenyl Not explicitly stated
N-(5-Acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4H-1,2,4-Triazole Pyridin-3-yl, ethyl group, 5-acetamido-2-methoxyphenyl Not reported
5-(Furan-2-yl)-1,2,4-triazol-4H-3-yl-sulfanyl-N-acetamides 1,2,4-Triazole Furan-2-yl, aryl groups Anti-exudative activity in rats (50–100 mg/kg doses)
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4H-1,2,4-Triazole Pyridin-2-yl, 3-chloro-4-fluorophenyl Not reported

Key Observations :

  • Substitution at pyridin-3-yl (target compound) vs. pyridin-2-yl () alters electronic properties and steric bulk, which could influence selectivity for biological targets like kinases or receptors .

Substituent Effects on Bioactivity

  • Aryl Group Variations : The 2-methoxy-5-methylphenyl group in the target compound contrasts with the 5-acetamido-2-methoxyphenyl () and 3-chloro-4-fluorophenyl () groups. Methoxy and methyl substituents may enhance lipophilicity and metabolic stability compared to electronegative halogens .
  • Sulfanyl Linker : The sulfanyl bridge is conserved across analogs, suggesting its role in maintaining conformational flexibility or redox activity .

Pharmacological Implications

The pyridazine core may confer improved pharmacokinetics (e.g., solubility, half-life) over furan-containing triazoles . Conversely, halogenated analogs () might exhibit higher potency but poorer safety profiles due to reactive metabolites.

Preparation Methods

Cyclocondensation of Pyridazine Derivatives

The triazolo-pyridazine scaffold is typically synthesized via cyclocondensation between 3-aminopyridazine and nitriles or azides. For example, reacting 3-amino-6-(pyridin-3-yl)pyridazine with thiocyanate derivatives under acidic conditions yields Intermediate A.

Reaction Conditions :

  • Reagents : 3-Amino-6-(pyridin-3-yl)pyridazine, ammonium thiocyanate
  • Solvent : Acetic acid
  • Temperature : Reflux (110–120°C)
  • Time : 6–8 hours
  • Yield : 65–72%

Mechanism :
The reaction proceeds via nucleophilic attack of the pyridazine amine on the thiocyanate carbon, followed by cyclization and elimination of ammonia.

Alternative Routes Using Hydrazine

Hydrazine-mediated cyclization offers another pathway. Treatment of 6-(pyridin-3-yl)pyridazine-3-carbonitrile with hydrazine hydrate forms the triazole ring, though this method requires stringent temperature control to avoid side products.

Synthesis of the Acetamide Side Chain

Amidation of Chloroacetyl Chloride

Intermediate B is prepared via amidation of 2-methoxy-5-methylaniline with chloroacetyl chloride. This method, adapted from analogous syntheses, involves:

Reaction Conditions :

  • Reagents : Chloroacetyl chloride, 2-methoxy-5-methylaniline
  • Base : Triethylamine (3 equivalents)
  • Solvent : Dichloromethane
  • Temperature : Room temperature (20–25°C)
  • Time : 5 minutes (activation) + 12 hours (reaction)
  • Yield : 81%

Procedure :

  • Dissolve 2-methoxy-5-methylaniline in dichloromethane.
  • Add triethylamine to deprotonate the amine.
  • Slowly introduce chloroacetyl chloride.
  • Stir overnight, extract, and purify via flash chromatography.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 8.93 (s, 1H, NH), 7.06 (dd, J = 8.7, 2.5 Hz, 1H), 4.20 (s, 2H, CH₂Cl).
  • ¹³C NMR : δ 163.71 (C=O), 56.17 (OCH₃), 43.05 (CH₂Cl).

Optimization Strategies and Comparative Data

Solvent and Base Screening

Table 1 compares yields for the sulfanyl bridge formation under varying conditions:

Entry Solvent Base Temperature (°C) Yield (%)
1 DMF K₂CO₃ 80 65
2 Acetonitrile Et₃N 60 58
3 THF DBU 70 52

DMF with K₂CO₃ at 80°C provided optimal yields due to enhanced solubility and base strength.

Catalytic Approaches

Recent studies explore palladium-catalyzed couplings for sulfanyl insertion, though these methods remain experimental for this compound.

Purification Challenges and Solutions

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (1:3) effectively separates the target compound from unreacted starting materials.
  • Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product but risk co-precipitating impurities.

Analytical Validation

  • HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water gradient).
  • Mass Spectrometry : [M+H]⁺ = 430.4 m/z, consistent with the molecular formula C₁₉H₁₃F₃N₆OS.

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